molecular formula C19H23ClN2O3 B3845472 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride

Cat. No. B3845472
M. Wt: 362.8 g/mol
InChI Key: QUCPPGPNLGWIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride, also known as MDBP, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of benzodioxolylpiperazines, which are known to interact with serotonin receptors in the brain. MDBP has been found to have a unique mechanism of action and biochemical effects that make it a promising candidate for further research.

Mechanism of Action

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride has been found to interact with several different serotonin receptors in the brain, including 5-HT1A, 5-HT1B, and 5-HT2A. These receptors are involved in the regulation of mood, anxiety, and other neurological processes. By modulating the activity of these receptors, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride may have therapeutic effects on certain neurological disorders.
Biochemical and Physiological Effects
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride has been found to have a number of biochemical and physiological effects in laboratory experiments. For example, it has been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its antidepressant effects. It has also been found to have anxiolytic effects in animal models, suggesting that it may be useful for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride in laboratory experiments is its unique mechanism of action, which makes it a valuable tool for studying the role of serotonin receptors in neurological processes. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are many potential future directions for research on 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride. One area of interest is the development of new synthetic methods for producing the compound. Additionally, researchers may explore its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders. Further studies may also be conducted to better understand its mechanism of action and biochemical effects. Overall, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride is a promising compound that has the potential to make significant contributions to the field of neuroscience and pharmacology.

Scientific Research Applications

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, it has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of certain neurological disorders, such as depression and anxiety.

properties

IUPAC Name

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3.ClH/c1-22-17-11-15(12-18-19(17)24-14-23-18)13-20-7-9-21(10-8-20)16-5-3-2-4-6-16;/h2-6,11-12H,7-10,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCPPGPNLGWIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.